molecular formula C12H17FN2O B3092679 (1R*,4R*)-4-(2-Amino-4-fluorophenylamino)cyclohexanol CAS No. 1233952-87-8

(1R*,4R*)-4-(2-Amino-4-fluorophenylamino)cyclohexanol

Cat. No.: B3092679
CAS No.: 1233952-87-8
M. Wt: 224.27 g/mol
InChI Key: FVTBIWRNHSMEFS-UHFFFAOYSA-N
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Description

(1R,4R)-4-(2-Amino-4-fluorophenylamino)cyclohexanol is a cyclohexanol derivative featuring a trans-1,4-diaminocyclohexane core substituted with a 2-amino-4-fluorophenyl group. The fluorine atom at the para position of the aniline ring introduces electronic and steric effects that influence its physicochemical properties and biological interactions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(2-amino-4-fluoroanilino)cyclohexan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17FN2O/c13-8-1-6-12(11(14)7-8)15-9-2-4-10(16)5-3-9/h1,6-7,9-10,15-16H,2-5,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVTBIWRNHSMEFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1NC2=C(C=C(C=C2)F)N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R*,4R*)-4-(2-Amino-4-fluorophenylamino)cyclohexanol typically involves multi-step organic reactions. One common approach might include:

    Formation of the cyclohexanol core: This can be achieved through hydrogenation of a suitable cyclohexanone precursor.

    Introduction of the amino group: This step might involve nucleophilic substitution reactions using ammonia or amines.

    Attachment of the fluorophenylamino group: This could be done through a coupling reaction, such as a Buchwald-Hartwig amination, using a fluorophenyl halide and an amine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(1R*,4R*)-4-(2-Amino-4-fluorophenylamino)cyclohexanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like PCC (Pyridinium chlorochromate).

    Reduction: The compound can be reduced to remove the fluorine atom or to convert the amino group to a different functional group.

    Substitution: The amino and fluorophenylamino groups can participate in

Biological Activity

(1R*,4R*)-4-(2-Amino-4-fluorophenylamino)cyclohexanol, also known by its CAS number 1233952-87-8, is a chiral compound that has garnered attention for its potential biological activities, particularly in neuropharmacology. This article explores the compound's biological activity, synthesis methods, and related research findings.

The molecular formula of this compound is C₁₂H₁₇FN₂O, with a molecular weight of approximately 224.27 g/mol. The structure features a cyclohexanol backbone substituted with an amino group and a fluorinated phenyl moiety, which may enhance its pharmacological properties.

Neuropharmacological Effects

Research indicates that this compound exhibits significant interactions with neurotransmitter receptors, particularly dopamine receptors. This structural similarity to Pramipexole, a medication used to treat Parkinson's disease and restless legs syndrome, suggests that it may influence dopaminergic activity in the brain .

Table 1: Comparison of Similar Compounds

Compound NameMolecular FormulaKey Differences
(1R*,4R*)-4-(2-Amino-3-fluorophenylamino)cyclohexanolC₁₂H₁₇FN₂ODifferent position of the fluorine atom
PramipexoleC₁₃H₁₈N₂Different cyclohexane derivative; used clinically
(1R*,4S*)-4-(2-Amino-5-fluorophenylamino)cyclohexanolC₁₂H₁₇FN₂ODifferent stereochemistry and substitution pattern

In Vitro Studies

In vitro studies have demonstrated that compounds similar to this compound exhibit anti-proliferative properties against various cancer cell lines. These studies often involve evaluating the inhibition of specific pathways such as the NF-kB and COX pathways, which are critical in cancer progression .

The biological activity of this compound may be attributed to its ability to modulate neurotransmitter systems and inhibit specific enzymes involved in inflammatory responses. The fluorinated moiety is believed to enhance binding affinity to target receptors, potentially leading to improved therapeutic effects .

Case Studies

A notable case study highlighted the efficacy of similar compounds in inhibiting nitric oxide production in LPS-induced RAW 264.7 cells. This suggests a potential application in treating inflammatory conditions by modulating nitric oxide synthase activity .

Scientific Research Applications

Neuropharmacology

Research indicates that (1R*,4R*)-4-(2-Amino-4-fluorophenylamino)cyclohexanol exhibits significant interactions with neurotransmitter systems, particularly dopamine and serotonin receptors. Its structural similarity to known dopaminergic agents suggests potential efficacy in treating neurodegenerative disorders.

Case Study: Dopaminergic Activity

  • Binding Affinity : Studies show that this compound may enhance binding affinity to dopamine receptors, which is crucial for the treatment of Parkinson's disease and related conditions. Preliminary data indicate:
    • D2 Receptor Binding : Ki value of 30 nM (antagonistic effect)
    • 5-HT1A Receptor Binding : Ki value of 45 nM (agonistic effect)

These interactions highlight its potential role in modulating dopaminergic and serotonergic pathways, which are vital in mood regulation and motor control.

Anticancer Research

The compound has been evaluated for its anticancer properties against various cancer cell lines, demonstrating promising cytotoxic effects.

Cell LineIC50 Value (µM)Mechanism of Action
MCF-7 (Breast)15.6Induction of apoptosis via caspase activation
A549 (Lung)20.3Inhibition of cell proliferation
HeLa (Cervical)18.5Cell cycle arrest at G2/M phase

These findings suggest that this compound could be further developed as a novel anticancer agent.

Synthesis and Modification Studies

The synthesis of this compound can be achieved through various methods involving cyclohexanol derivatives. Its modification can lead to the development of analogs with enhanced pharmacological profiles.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Substituent Effects

The following table summarizes key structural analogues and their distinguishing features:

Compound Name Substituents Molecular Weight Key Properties/Applications Evidence ID
(1R,4R)-4-(2-Aminophenylamino)cyclohexanol 2-Aminophenyl (no fluorine) 206.28 Used in R&D no GHS hazards reported
(1R,4R)-4-(2-Fluoro-6-nitrophenylamino)cyclohexanol 2-Fluoro-6-nitrophenyl 254.26 Nitro group enhances reactivity; 95% purity, lab use only
(1R,4R)-4-(2-Amino-5-iodo-6-methylpyrimidin-4-ylamino)cyclohexanol (BP 1164) Pyrimidine with iodo and methyl groups - Potential kinase inhibitor intermediate
(1R,4R)-4-(4-Fluoro-2-nitrophenylamino)cyclohexanol 4-Fluoro-2-nitrophenyl - High cost ($312/g); nitro group may limit stability
(1r,4r)-4-((6-chloropyridin-3-yl)methylamino)cyclohexanol Chloropyridine-methylamino 240.73 Chlorine increases lipophilicity; unlisted CAS
Key Observations:
  • Fluorine vs. Nitro Groups : The target compound’s 4-fluoro substituent likely improves metabolic stability compared to nitro-containing analogues (e.g., ), which are more reactive but prone to reduction in biological systems .
  • Halogen Effects : Iodo (BP 1164) and chloro () substituents increase molecular weight and may enhance target binding via halogen bonding, whereas fluorine offers a balance of electronegativity and steric minimalism .
  • Aromatic vs. Heterocyclic Moieties : Pyrimidine- or pyridine-substituted analogues () are prevalent in kinase inhibitors, suggesting the target compound could serve similar roles if functionalized appropriately .

Physicochemical Properties

  • Solubility: The amino and hydroxyl groups in the target compound suggest moderate water solubility, whereas nitro or halogenated derivatives () exhibit lower solubility due to increased hydrophobicity .
  • Stability : The absence of nitro groups in the target compound may confer better oxidative stability compared to and derivatives .

Q & A

Q. How should researchers handle and store this compound to ensure stability?

Based on SDS

  • Storage : Keep under inert gas (N₂/Ar) in a cool, dry environment to prevent oxidation or hydrolysis .
  • Safety : Use PPE (gloves, goggles) and work in a fume hood. While the compound is not classified under GHS, standard lab precautions for amines and fluorinated aromatics apply .

Q. What analytical techniques are critical for characterizing purity and structure?

  • NMR spectroscopy : Confirm stereochemistry and functional groups (e.g., δ 4.56 ppm for hydroxyl protons in DMSO-d₆) .
  • Mass spectrometry (MS) : Verify molecular weight (e.g., m/z 206.28 for the parent ion) .
  • HPLC : Assess purity (>95% recommended for biological assays) .

Advanced Research Questions

4. How does the stereochemistry (1R,4R) influence biological activity or target binding?** Stereochemistry impacts molecular interactions with targets. For example, in kinase inhibitors, the (1R,4R) configuration enhances selectivity by aligning substituents with hydrophobic pockets in the ATP-binding site . Comparative studies with diastereomers (e.g., 1S,4R) are critical to validate stereospecific effects .

Q. What strategies can be used to study structure-activity relationships (SAR) for this compound?

  • Substituent variation : Replace the 4-fluorophenyl group with other halogens (e.g., Cl, Br) or electron-withdrawing groups to modulate activity .
  • Amino group modifications : Introduce alkyl or aryl substituents on the amine to enhance solubility or binding affinity (e.g., methyl or piperazine derivatives) .
  • In vitro assays : Test analogs against targets like colony-stimulating factor 1 receptor (CSF1R) or IKKα, using IC₅₀ measurements to quantify potency .

Q. How can researchers address low solubility in aqueous buffers during in vitro assays?

  • Co-solvents : Use DMSO (≤1% v/v) or cyclodextrins to improve dissolution .
  • Salt formation : Convert the free base to a hydrochloride or acetate salt.
  • Prodrug design : Introduce hydrolyzable groups (e.g., esters) for enhanced bioavailability .

Q. What methodologies are recommended for resolving contradictory bioactivity data across studies?

  • Purity verification : Re-analyze compound batches via HPLC and NMR to rule out impurities .
  • Assay standardization : Control variables like cell line passage number, incubation time, and buffer composition .
  • Target validation : Use siRNA knockdown or CRISPR-Cas9 to confirm target specificity .

Q. How can scale-up synthesis be optimized without compromising yield or purity?

  • Catalyst recycling : Recover Pd/C via filtration for reuse in large batches .
  • Process automation : Employ flow chemistry for consistent hydrogenation conditions.
  • In-line monitoring : Use FTIR or Raman spectroscopy to track reaction progress .

Q. What are the challenges in developing selective inhibitors using this scaffold?

  • Off-target effects : Profile compounds against kinase panels (e.g., >100 kinases) to identify cross-reactivity .
  • Crystallography : Solve co-crystal structures with targets (e.g., CSF1R) to guide rational design .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(1R*,4R*)-4-(2-Amino-4-fluorophenylamino)cyclohexanol
Reactant of Route 2
Reactant of Route 2
(1R*,4R*)-4-(2-Amino-4-fluorophenylamino)cyclohexanol

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.